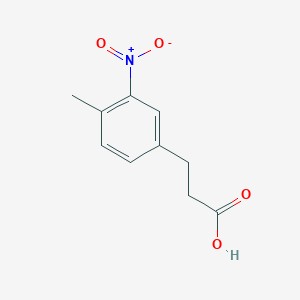
(2S,3S)-3-methoxybutan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-methoxybutan-2-amine is a chiral amine with two stereocenters, making it an important compound in the field of asymmetric synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-methoxybutan-2-amine can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a ketone or an imine, using chiral catalysts or biocatalysts. For example, the reduction of 3-methoxy-2-butanone using a chiral catalyst can yield this compound with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts due to their high selectivity and efficiency. Whole-cell biocatalysis, where engineered microorganisms express the necessary enzymes, is a common method. This approach allows for the production of the compound in large quantities with high stereoisomeric purity .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-methoxybutan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-methoxybutan-2-one, while reduction can produce 3-methoxybutan-2-ol .
Scientific Research Applications
(2S,3S)-3-methoxybutan-2-amine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a substrate for biocatalytic reactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of (2S,3S)-3-methoxybutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymes, undergoing transformations that lead to the formation of biologically active products. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-methoxybutan-2-amine: This is a diastereomer of (2S,3S)-3-methoxybutan-2-amine with different stereochemistry at one of the chiral centers.
(2R,3S)-3-methoxybutan-2-amine: Another diastereomer with different stereochemistry at both chiral centers.
(2R,3R)-3-methoxybutan-2-amine: The enantiomer of this compound, having opposite configuration at both chiral centers
Uniqueness
This compound is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivities compared to its diastereomers and enantiomers. This makes it a valuable compound for asymmetric synthesis and chiral resolution studies.
Properties
Molecular Formula |
C5H13NO |
|---|---|
Molecular Weight |
103.16 g/mol |
IUPAC Name |
(2S,3S)-3-methoxybutan-2-amine |
InChI |
InChI=1S/C5H13NO/c1-4(6)5(2)7-3/h4-5H,6H2,1-3H3/t4-,5-/m0/s1 |
InChI Key |
ZAZPNEAXPOUSEQ-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C)OC)N |
Canonical SMILES |
CC(C(C)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(Morpholin-3-yl)benzo[d]oxazole](/img/structure/B13566760.png)



![tert-butyl N-[(1S)-2-phenyl-1-[(1,3-thiazol-2-yl)carbamoyl]ethyl]carbamate](/img/structure/B13566785.png)





